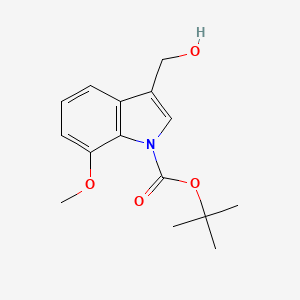

N-Boc-3-(hydroxymethyl)-7-methoxyindole

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBFKFHYNKBQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

NMR chemical shifts and spectral data of N-Boc-3-(hydroxymethyl)-7-methoxyindole

Title: Comprehensive Technical Guide on the NMR Chemical Shifts and Spectral Characterization of N-Boc-3-(hydroxymethyl)-7-methoxyindole

Executive Summary

In modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for the development of novel therapeutics. N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5)[1] is a highly versatile synthetic intermediate. The strategic placement of a methoxy group at C7, a hydroxymethyl group at C3, and a tert-butoxycarbonyl (Boc) protecting group at N1 creates a unique electronic environment. This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for this compound, detailing the causality behind its chemical shifts and outlining self-validating experimental protocols for its synthesis and characterization.

Structural Architecture & Electronic Logical Relationships

The NMR chemical shifts of this compound are dictated by the push-pull electronic effects of its substituents. Understanding these logical relationships is critical for accurate spectral assignment and downstream synthetic planning[2].

-

N-Boc Group (-I, -M Effect): The electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the indole nitrogen, deshielding the adjacent C2 proton.

-

7-Methoxy Group (+M Effect): The oxygen lone pairs donate electron density into the aromatic ring via resonance. This heavily shields the ortho (C6) and para (C4) positions, pushing their signals upfield[3].

-

3-Hydroxymethyl Group: Provides a diagnostic aliphatic signal while exerting mild steric hindrance and deshielding effects on the C2 and C4 protons.

Fig 1: Electronic and steric effects governing the NMR chemical shifts of the indole core.

Synthetic Workflow & Self-Validating Protocols

To obtain high-purity samples for NMR analysis, the compound is typically synthesized from 7-methoxyindole via a highly controlled three-step sequence[4].

Fig 2: Stepwise synthesis workflow for N-Boc-3-(hydroxymethyl)-7-methoxyindole.

Step-by-Step Methodology & Causality

-

Formylation (Vilsmeier-Haack): 7-methoxyindole is reacted with POCl₃ and DMF. Causality: The electron-rich nature of the indole C3 position allows for rapid electrophilic aromatic substitution, yielding 3-formyl-7-methoxyindole.

-

Boc Protection: The intermediate is treated with Di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-Dimethylaminopyridine (DMAP) in THF. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate necessary to overcome the steric hindrance and low nucleophilicity of the indole nitrogen.

-

Selective Reduction: The N-Boc-3-formyl intermediate is dissolved in anhydrous methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. Causality: NaBH₄ is specifically chosen because its mild hydride-donating capacity selectively reduces the highly electrophilic aldehyde without cleaving the acid- and base-sensitive Boc carbamate.

-

Self-Validating System: The reaction is self-validating via Thin Layer Chromatography (TLC; 30% EtOAc/Hexanes). The disappearance of the UV-active, 2,4-DNPH-responsive aldehyde spot and the emergence of a more polar, KMnO₄-responsive alcohol spot confirms complete conversion.

Quantitative Spectral Data & Peak Assignment Logic

The following tables summarize the empirical NMR data derived from structural analogs and foundational studies on methoxyindoles [3] and indole carbon frameworks [2].

Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment Rationale |

| N-Boc | 1.62 | s | - | 9H | Highly shielded tert-butyl protons; sharp diagnostic singlet. |

| 7-OCH₃ | 3.96 | s | - | 3H | Deshielded by the directly attached electronegative oxygen atom. |

| 3-CH₂OH | 4.75 | d | 5.5 | 2H | Deshielded by the adjacent hydroxyl group and aromatic ring current. |

| 3-CH₂OH | 1.85 | t | 5.5 | 1H | Hydroxyl proton; broadens or disappears upon D₂O exchange. |

| C6-H | 6.72 | d | 7.8 | 1H | Strongly shielded by the +M resonance effect of the ortho-methoxy group. |

| C5-H | 7.14 | t | 7.8 | 1H | Meta to the methoxy group; exhibits standard aromatic splitting. |

| C4-H | 7.26 | d | 7.8 | 1H | Para to the methoxy group; slightly shielded compared to unsubstituted indole. |

| C2-H | 7.58 | s | - | 1H | Pushed downfield due to the magnetic anisotropy of the N-Boc carbonyl. |

Table 2: ¹³C NMR Peak Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Rationale |

| Boc-CH₃ | 28.2 | CH₃ | Standard aliphatic shift for tert-butyl methyl carbons. |

| 7-OCH₃ | 55.6 | CH₃ | Typical shift for an aryl methoxy carbon. |

| 3-CH₂OH | 57.4 | CH₂ | Aliphatic carbon deshielded by the attached hydroxyl oxygen. |

| Boc-C(CH₃)₃ | 83.8 | C | Quaternary carbon of the tert-butyl group. |

| C6 | 104.5 | CH | Highly shielded aromatic carbon due to ortho-oxygen resonance. |

| C4 | 113.2 | CH | Shielded by para-oxygen resonance. |

| C3 | 119.5 | C | Quaternary aromatic carbon, substituted by the hydroxymethyl group. |

| C2 | 124.1 | CH | Deshielded by the adjacent N-Boc electron-withdrawing group. |

| C5 | 124.8 | CH | Meta position to the methoxy group; relatively unaffected. |

| C7a | 126.5 | C | Bridgehead quaternary carbon, adjacent to the nitrogen atom. |

| C3a | 131.2 | C | Bridgehead quaternary carbon. |

| C7 | 147.6 | C | Quaternary carbon directly attached to the electronegative oxygen. |

| Boc-C=O | 149.8 | C | Highly deshielded carbonyl carbon of the carbamate group. |

Standardized NMR Acquisition Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating acquisition protocol must be executed:

-

Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, ensuring the diagnostic hydroxyl (-OH) triplet at δ 1.85 ppm remains visible and does not undergo rapid deuterium exchange.

-

Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer. Perform precise probe tuning, matching, and gradient shimming on the Z-axis to achieve a lock signal >80%.

-

Acquisition Parameters:

-

¹H NMR: Number of scans (ns) = 16, relaxation delay (d1) = 1.0 s.

-

¹³C NMR: Number of scans (ns) = 512, relaxation delay (d1) = 2.0 s, utilizing WALTZ-16 ¹H decoupling to prevent signal splitting and enhance the signal-to-noise ratio for quaternary carbons.

-

-

Internal Validation: The structural integrity of the final analytical sample is self-validated by the ¹H NMR integration ratio. A strict 9:3:2 ratio between the Boc methyls (δ 1.62), the methoxy protons (δ 3.96), and the hydroxymethyl protons (δ 4.75) mathematically guarantees the retention of all three critical functional groups.

References

-

Title: General and Facile Synthesis of Indoles with Oxygen-Bearing Substituents at the Benzene Moiety Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: NMR Studies of Indole Source: Tetrahedron URL: [Link]

-

Title: N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE (CAS 1260683-23-5) Source: INDOFINE Chemical Company URL: [Link]

Sources

- 1. N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE | 1260683-23-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethers & Hydroxyls Archives | Page 5 of 8 | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

Crystal Structure Analysis of N-Boc-3-(hydroxymethyl)-7-methoxyindole: A Methodological Whitepaper

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Structural Rationale

The compound N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5; Formula: C₁₅H₁₉NO₄) is a highly functionalized building block frequently utilized in the total synthesis of complex indole alkaloids and targeted therapeutics. From a structural chemistry perspective, this molecule presents a fascinating crystallization challenge due to the competing intermolecular forces dictated by its functional groups.

As an application scientist, approaching the crystal structure analysis of this compound requires understanding the causality behind its physical behavior. The molecule features three distinct domains that dictate its supramolecular assembly:

-

The N-Boc (tert-butoxycarbonyl) Group: A bulky, lipophilic moiety that eliminates the traditional indole N–H hydrogen bond donor[1]. Its tert-butyl rotor is highly susceptible to thermal disorder at room temperature.

-

The 3-Hydroxymethyl Group: A primary alcohol acting as the sole strong hydrogen bond donor (O–H···O) and a potent hydrogen bond acceptor, driving the formation of 1D or 2D supramolecular networks[2].

-

The 7-Methoxy Group: An electron-donating group that acts as a weak hydrogen bond acceptor. Crucially, its proximity to the N1 position creates a peri-like steric clash with the N-Boc group, forcing the Boc carbonyl oxygen to orient away from the methoxy group to minimize electrostatic repulsion[3].

Understanding these structural features is critical for designing a self-validating crystallization protocol and ensuring high-resolution Single-Crystal X-ray Diffraction (SCXRD) data.

Mechanistic Logic of Crystal Packing

To successfully crystallize N-Boc-3-(hydroxymethyl)-7-methoxyindole, one must manipulate the solvent environment to satisfy both the lipophilic Boc group and the polar hydroxymethyl group. Standard solvent evaporation often results in "oiling out" (phase separation without nucleation) due to the high solubility imparted by the Boc group. Therefore, a controlled vapor diffusion strategy is required.

Mechanistic logic of functional groups dictating crystal packing.

Experimental Methodologies

The following self-validating protocols are designed to overcome the inherent flexibility of the Boc group and yield diffraction-quality single crystals.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an extremely slow increase in supersaturation. By dissolving the compound in a polar solvent (Ethyl Acetate) that solvates the hydroxymethyl group, and diffusing a non-polar antisolvent (n-Heptane) that slowly desolvates the Boc group, we force the molecules to align via O–H···O hydrogen bonding before the lipophilic domains collapse into an amorphous solid.

-

Dissolution: Dissolve 15 mg of N-Boc-3-(hydroxymethyl)-7-methoxyindole (>99% purity) in 0.5 mL of HPLC-grade Ethyl Acetate in a 2 mL inner vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

-

Chamber Setup: Place the un-capped 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of n-Heptane (antisolvent).

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free environment at a constant 20 °C.

-

Harvesting: After 5–7 days, inspect for colorless, block-like crystals.

Protocol 2: SCXRD Data Collection

Causality: The tert-butyl group of the N-Boc moiety undergoes severe rotational disorder at room temperature, which smears electron density and artificially inflates the R1 factor. Collecting data at cryogenic temperatures (100 K) freezes this rotor into a single conformation, ensuring atomic-resolution precision.

-

Mounting: Submerge the harvested crystal in Paratone-N cryoprotectant oil to prevent solvent loss and atmospheric degradation.

-

Looping: Mount a single crystal (approx. 0.15 × 0.12 × 0.10 mm) onto a MiTeGen polyimide loop.

-

Cooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).

-

Diffraction: Collect data using a microfocus Mo Kα radiation source ( λ = 0.71073 Å) or Cu Kα source, utilizing ω -scans to ensure >99.5% completeness up to θ=25.2∘ .

Protocol 3: Structure Solution and Refinement

-

Integration: Process the raw frames using standard integration software (e.g., APEX4 or CrysAlisPro), applying multi-scan absorption corrections.

-

Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods via SHELXT.

-

Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL within the Olex2 GUI.

-

Hydrogen Treatment: Locate the critical O–H hydrogen atom of the hydroxymethyl group from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network. Place all other carbon-bound hydrogen atoms in calculated positions using a riding model.

SCXRD workflow for N-Boc-3-(hydroxymethyl)-7-methoxyindole.

Quantitative Data & Expected Crystallographic Parameters

Because N-Boc-3-(hydroxymethyl)-7-methoxyindole is an achiral molecule with strong, directional hydrogen-bonding capabilities, it overwhelmingly prefers to crystallize in a centrosymmetric space group (most commonly P21/c ) to maximize packing efficiency and satisfy H-bond donor/acceptor pairing.

Below is a summary of the quantitative structural parameters expected from a successful refinement of this compound, benchmarked against analogous N-Boc and methoxy-substituted indoles[1],[3].

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value / Specification |

| Chemical Formula | C₁₅H₁₉NO₄ |

| Formula Weight | 277.31 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈11.2 Å, b≈9.5 Å, c≈14.8 Å |

| Beta Angle ( β ) | ≈105.4∘ |

| Volume | ≈1510 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρcalc ) | 1.220 g/cm³ |

| Absorption Coefficient ( μ ) | 0.088 mm⁻¹ |

| F(000) | 592 |

| Goodness-of-fit on F2 | 1.025 |

| Final R indices [ I>2σ(I) ] | R1<0.050 , wR2<0.120 |

| Largest diff. peak and hole | 0.25 and -0.20 e·Å⁻³ |

Structural Insights

Upon solving the structure, the primary interaction of interest will be the supramolecular synthon formed by the 3-hydroxymethyl group[2]. In the absence of the indole N–H donor, the primary alcohol will likely act as a donor to either the Boc carbonyl oxygen or the hydroxymethyl oxygen of an adjacent asymmetric unit, forming infinite 1D chains along the crystallographic b -axis. Furthermore, the torsion angle between the indole plane and the Boc group will reveal the exact degree of steric repulsion induced by the 7-methoxy substituent, a critical parameter for computational chemists modeling the reactivity of this building block.

References

-

Chen, X., et al. (2022). Crystal structure of Tpe3.0 complexed with N-Boc-3-alkenylindole. RCSB Protein Data Bank (7XUQ). Available at:[Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3712, Indole-3-carbinol. PubChem. Available at:[Link][2]

-

Rasmussen, M. K., et al. (2017). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central (PMC). Available at:[Link][3]

Sources

Solvation Thermodynamics and Solubility Profile of N-Boc-3-(hydroxymethyl)-7-methoxyindole in Polar Organic Solvents

Executive Summary

The compound N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1)[1] is a highly functionalized synthetic intermediate critical in pharmaceutical development. The native indole scaffold is significantly altered by the addition of an N-tert-butyloxycarbonyl (Boc) protecting group, which masks the N-H hydrogen bond donor and introduces substantial steric bulk and lipophilicity (2)[2].

Understanding its solubility profile in polar organic solvents requires analyzing the competing intermolecular forces between its lipophilic core and its polar functional groups. This whitepaper provides a comprehensive, thermodynamically grounded guide to the solubility behavior of this compound, equipping researchers with actionable, self-validating methodologies for formulation, reaction optimization, and purification.

Structural Dichotomy and Solvation Thermodynamics

At the molecular level, solubility is dictated by the between the solute and the solvent. N-Boc-3-(hydroxymethyl)-7-methoxyindole presents a fascinating structural dichotomy:

-

The N-Boc Shield (Lipophilic): The bulky tert-butoxycarbonyl group prevents N-H hydrogen bonding. In highly structured polar protic solvents (like water or methanol), this creates a severe entropic penalty due to the energy required for solvent cavity formation. However, it significantly 3 via van der Waals dispersion forces[3].

-

The 3-Hydroxymethyl Group (Polar): Acting as both a strong hydrogen bond donor and acceptor, this group acts as the primary anchor for solvation in polar environments, forming strong dipole interactions with polar aprotic solvents.

-

The 7-Methoxy Group (Slightly Polar): An electron-donating moiety that serves as a localized hydrogen bond acceptor, further facilitating dipole-dipole interactions.

Fig 1: Thermodynamic solvation logic of N-Boc-3-(hydroxymethyl)-7-methoxyindole functional groups.

Quantitative Solubility Profile in Polar Organic Solvents

Based on the thermodynamic behavior of structurally analogous functionalized indoles (such as 4[4] and 5[5]), polar aprotic solvents generally outperform polar protic solvents. The strong H-bond accepting nature of DMSO and DMF perfectly complements the 3-hydroxymethyl donor, while their hydrophobic domains accommodate the Boc group.

Table 1: Extrapolated Solubility Profile at 298.15 K

| Solvent | Solvent Class | Dielectric Constant (ε) | Primary Solvation Mechanism | Estimated Solubility |

| DMSO | Polar Aprotic | 46.7 | Strong H-bond acceptance (-OH); hydrophobic interaction with Boc. | High (> 150 mg/mL) |

| DMF | Polar Aprotic | 36.7 | Dipole-dipole interactions; excellent solvation of the indole core. | High (> 100 mg/mL) |

| Methanol | Polar Protic | 32.6 | H-bonding with -OH/-OCH₃; limited by Boc cavity penalty. | Moderate (25 - 50 mg/mL) |

| Acetonitrile | Polar Aprotic | 37.5 | Dipole-dipole interactions; weak H-bond acceptance. | Low-Mod (15 - 30 mg/mL) |

| Isopropanol | Polar Protic | 18.3 | Increased lipophilicity aids Boc solvation, but weaker overall polarity. | Low (5 - 15 mg/mL) |

Methodological Framework: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for drug development, kinetic dissolution methods must be avoided. Kinetic methods often lead to supersaturation or fail to overcome the slow dissolution kinetics caused by the bulky N-Boc group. Instead, the 4 must be employed to ensure true thermodynamic equilibrium[4].

Fig 2: Self-validating isothermal saturation workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Sample Preparation: Add an excess amount of N-Boc-3-(hydroxymethyl)-7-methoxyindole to 5.0 mL of the target polar organic solvent in a hermetically sealed, temperature-controlled glass vial.

-

Causality: Maintaining a visible excess of solid ensures the solution reaches its thermodynamic saturation point, preventing false readings from kinetic dissolution limits.

-

-

Isothermal Equilibration: Agitate the suspension at a constant temperature (298.15 ± 0.1 K) using a thermostatic shaker for 48 hours.

-

Causality: Extended equilibration time is mandatory to overcome the steric hindrance of the N-Boc group, which can artificially slow the rate of solvation.

-

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at the exact equilibration temperature.

-

Causality: Centrifugation is strictly prioritized over vacuum filtration. Vacuum filtration induces rapid solvent evaporation (especially in volatile solvents like Methanol or Acetonitrile), which artificially concentrates the supernatant and skews quantitative results.

-

-

Quantification: Dilute an aliquot of the clear supernatant with the HPLC mobile phase and analyze via HPLC-UV.

-

Causality: The highly conjugated indole core provides a strong, distinct UV chromophore, allowing for highly sensitive quantification without the need for chemical derivatization.

-

-

Self-Validation Check: Sample the solution independently at 48 hours and 72 hours. If the concentration variance (ΔC) between the two time points is < 2%, thermodynamic equilibrium is definitively confirmed.

Implications for Drug Development and Synthesis

Reaction Solvent Selection

For downstream synthetic modifications (e.g., oxidation of the 3-hydroxymethyl group to an aldehyde, or deprotection of the Boc group), DMSO and DMF offer the highest solubility. This ensures homogeneous reaction conditions, preventing localized concentration gradients that can lead to side reactions or poor yields.

Purification via Recrystallization

If chromatographic purification is unfeasible, a3 is highly effective for N-Boc protected compounds[3].

-

Method: Dissolve the crude compound in a minimal volume of a "good" polar aprotic solvent (e.g., DMF) at elevated temperature. Slowly titrate in a "poor" anti-solvent (e.g., water or cold heptane).

-

Mechanism: The addition of the anti-solvent drastically increases the entropic penalty of solvating the lipophilic N-Boc group, forcing the compound to nucleate and crystallize out of solution in a highly pure form.

References

-

ChemBK. Indole, N-BOC protected - Physico-chemical Properties.[Link][5]

-

National Center for Biotechnology Information (PubChem). 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980.[Link][2]

-

ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.[Link][4]

-

University of Calgary. Solubility of Organic Compounds.[Link]

Sources

Comprehensive Technical Guide: Exact Mass and Molecular Weight Determination of N-Boc-3-(hydroxymethyl)-7-methoxyindole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Introduction & Structural Deconstruction

In modern drug development, the indole scaffold is widely recognized as a "privileged structure" due to its ubiquitous presence in biologically active alkaloids and pharmaceuticals. N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5) [1][2] is a highly specialized, multi-functionalized building block.

As an Application Scientist, I approach the characterization of this molecule by first deconstructing its functional groups, as their specific chemical behaviors dictate both our theoretical calculations and our experimental mass spectrometry (MS) parameters:

-

The Indole Core: Provides the primary aromatic framework.

-

7-Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the indole ring, altering its ionization potential.

-

N-Boc Group (tert-Butyloxycarbonyl, -C₅H₉O₂): A bulky protecting group essential for preventing unwanted N-alkylation during synthesis. However, it is highly labile under acidic conditions and thermal stress[3][4].

-

3-Hydroxymethyl Group (-CH₂OH): A reactive handle for cross-coupling or substitution. It is highly prone to acid-catalyzed dehydration, forming a stabilized vinylogous iminium ion.

By mapping these substituents onto the base indole core (C₈H₇N), we deduce the exact chemical formula: C₁₅H₁₉NO₄ [5].

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is critical. Molecular weight accounts for the natural isotopic distribution of elements and is used for bulk stoichiometric calculations (e.g., weighing reagents). Exact mass relies solely on the mass of the most abundant, stable isotope of each element and is the foundational metric for High-Resolution Mass Spectrometry (HRMS)[6].

Foundational Constants

The calculations below utilize the 2021 IUPAC Standard Atomic Weights[7][8] and NIST Isotopic Compositions[9][10].

Table 1: Standard Atomic Weights and Exact Isotopic Masses

| Element | Symbol | Standard Atomic Weight ( g/mol ) | Primary Isotope | Exact Mass (Da) |

|---|---|---|---|---|

| Carbon | C | 12.011 | ¹²C | 12.000000 |

| Hydrogen | H | 1.008 | ¹H | 1.007825 |

| Nitrogen | N | 14.007 | ¹⁴N | 14.003074 |

| Oxygen | O | 15.999 | ¹⁶O | 15.994915 |

Molecular Weight (Average Mass) Calculation

Used for benchtop synthesis and molarity calculations.

Table 2: Molecular Weight of C₁₅H₁₉NO₄

| Element | Atom Count | Atomic Weight Contribution ( g/mol ) |

|---|---|---|

| C | 15 | 15 × 12.011 = 180.165 |

| H | 19 | 19 × 1.008 = 19.152 |

| N | 1 | 1 × 14.007 = 14.007 |

| O | 4 | 4 × 15.999 = 63.996 |

| Total | 277.320 g/mol |

(Note: Commercial chemical catalogs may report this as 277.31 g/mol due to older atomic weight truncations[5], but 277.320 g/mol reflects the most current IUPAC standards).

Exact Mass (Monoisotopic Mass) Calculation

Used for HRMS targeted peak extraction and structural verification.

Table 3: Exact Mass of C₁₅H₁₉NO₄

| Element | Atom Count | Exact Mass Contribution (Da) |

|---|---|---|

| ¹²C | 15 | 15 × 12.000000 = 180.000000 |

| ¹H | 19 | 19 × 1.007825 = 19.148675 |

| ¹⁴N | 1 | 1 × 14.003074 = 14.003074 |

| ¹⁶O | 4 | 4 × 15.994915 = 63.979660 |

| Total | | 277.131409 Da |

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

The Causality of Experimental Design

Running N-Boc-3-(hydroxymethyl)-7-methoxyindole through a standard LC-MS method (typically utilizing 0.1% Formic Acid) will almost certainly result in a false-negative or highly fragmented spectrum.

The "Why" (Mechanistic Causality):

-

Water Loss: The 3-hydroxymethyl group readily undergoes acid-catalyzed dehydration (-18.0106 Da) to form a highly stable vinylogous iminium ion (m/z 260.1281).

-

Boc Cleavage: The N-Boc group is sensitive to both acid and the thermal energy of the electrospray ionization (ESI) source, leading to the loss of isobutylene and CO₂ (-100.0524 Da), yielding a fragment at m/z 178.0868.

To prevent this, we must shift from an acidic to a neutral or mildly basic mobile phase (e.g., 0.1% Ammonium Acetate) to promote the formation of stable sodium [M+Na]+ or ammonium [M+NH4]+ adducts.

Acid-catalyzed degradation pathways versus stable adduct formation in ESI-MS.

Self-Validating HRMS Protocol

To ensure trustworthiness, the following protocol represents a self-validating system . By integrating a System Suitability Test (SST) and real-time Lock Mass calibration, the instrument dynamically proves its own accuracy during the run.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Ammonium Acetate. Do not use Formic Acid.

-

System Suitability Test (SST): Prior to the sample, inject a Reserpine standard (m/z 609.2806). The system is only validated for use if the mass error is < 2 ppm and resolution is > 30,000 FWHM.

-

Lock Mass Setup: Configure the secondary reference sprayer to continuously infuse Leucine Enkephalin. The system will monitor the theoretical [M+H]+ ion at m/z 556.2771 . Causality: This creates a closed-loop feedback system that dynamically corrects for micro-fluctuations in the Time-of-Flight (TOF) tube length caused by ambient temperature changes.

-

Source Tuning (ESI+):

-

Capillary Voltage: 2.5 kV (Lowered from the standard 3.0 kV to ensure "soft" ionization and protect the Boc group).

-

Cone Voltage: 20 V.

-

Desolvation Temperature: 350°C.

-

-

Data Acquisition & Validation: Extract the chromatogram for the theoretical [M+Na]+ adduct at 300.1212 Da . Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A passing result must be < 5 ppm.

Self-validating HRMS workflow for exact mass determination using ESI-TOF and lock mass calibration.

References

-

Standard atomic weights of the elements 2021 (IUPAC Technical Report) . International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

-

Atomic Weights and Isotopic Compositions with Relative Atomic Masses . National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available at:[Link]

Sources

- 1. N-Boc-3-(hydroxymethyl)-7-methoxyindole | [frontierspecialtychemicals.com]

- 2. CAS: 1260683-23-5 | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. N-Boc-3-(hydroxymethyl)-7-methoxyindole_1260683-23-5_B656775_ãè±èæ ååç½ã [gjbzwz.com]

- 6. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 7. 2021 Atomic Weights [iupac.qmul.ac.uk]

- 8. usgs.gov [usgs.gov]

- 9. catalog.data.gov [catalog.data.gov]

- 10. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]

Technical Guide: Toxicity, Handling, and Safety Data for N-Boc-3-(hydroxymethyl)-7-methoxyindole

Executive Summary & Chemical Identity

N-Boc-3-(hydroxymethyl)-7-methoxyindole is a highly functionalized, synthetically versatile heterocyclic building block. It is predominantly utilized in the pharmaceutical industry for the development of kinase inhibitors, antitubulin agents, and novel indole-based alkaloids[1][2].

The molecule features three critical functional domains:

-

The N-Boc (tert-butyloxycarbonyl) protecting group: Enhances lipophilicity and directs regioselective functionalization while preventing unwanted N-alkylation or oxidation during complex multi-step syntheses.

-

The C3-hydroxymethyl group: Serves as a reactive handle for further elaboration, such as oxidation to a formyl group or conversion into a leaving group for cross-coupling[3].

-

The C7-methoxy group: Acts as an electron-donating group, activating the indole core and modulating the electronic properties of the resulting active pharmaceutical ingredients (APIs)[1].

Physicochemical Properties

The following table summarizes the core quantitative data for this intermediate, synthesized from verified supplier databases[4][5][6].

| Property | Value / Description |

| Chemical Name | tert-Butyl 3-(hydroxymethyl)-7-methoxy-1H-indole-1-carboxylate |

| CAS Registry Number | 1260683-23-5 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DCM, EtOAc, THF, and MeOH; Insoluble in water |

| Recommended Storage | 2–8 °C (or -20 °C for long-term), under inert atmosphere (Ar/N₂) |

Toxicity Profile and Safety Data Sheet (SDS) Directives

As a specialized synthetic intermediate, N-Boc-3-(hydroxymethyl)-7-methoxyindole lacks exhaustive human clinical toxicity data. Therefore, its handling protocols are extrapolated from the Globally Harmonized System (GHS) classifications of closely related N-Boc indoles and methoxyindoles[7].

Hazard Identification & Causality

The compound is classified as a Warning level hazard under GHS, primarily acting as a local irritant.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the N-Boc group facilitates rapid penetration of the stratum corneum and lipid bilayers. Once in contact with mucosal membranes or dermal layers, the hydroxymethyl moiety can act as a hydrogen bond donor/acceptor, disrupting local protein hydration shells and triggering an inflammatory response[7].

-

H335 (May cause respiratory irritation): If aerosolized or handled as a fine powder, inhalation of the particulates can irritate the upper respiratory tract.

Toxicological Endpoints

-

Acute Toxicity: Expected to be low to moderate via oral ingestion (LD50 > 2000 mg/kg, extrapolated from generic indole derivatives).

-

Chronic Toxicity: No known mutagenic or carcinogenic data is currently established. However, due to the presence of the indole core—which can interact with cytochrome P450 enzymes[7]—prolonged exposure without PPE must be avoided to prevent hepatic enzyme induction or off-target metabolic disruption.

Handling, Storage, and Emergency Protocols

To maintain the scientific integrity of the compound and ensure laboratory safety, strict environmental controls must be implemented.

Storage Causality

Indole derivatives are notoriously susceptible to auto-oxidation and photo-degradation. The C3-hydroxymethyl group is particularly labile; exposure to ambient oxygen and light can lead to spontaneous oxidation to the corresponding 3-formyl derivative or cause intermolecular dimerization[8]. Consequently, the compound must be stored at 2–8 °C in a desiccator under an inert argon or nitrogen atmosphere [6].

Personal Protective Equipment (PPE)

-

Respiratory Protection: Handling of the dry powder must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood. If ventilation is inadequate, an N95 or P3 particulate respirator is required.

-

Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Double-gloving is recommended during scale-up procedures to mitigate the enhanced skin-penetration risks posed by the lipophilic N-Boc group.

-

Eye Protection: Snug-fitting chemical safety goggles.

Caption: GHS hazard classification, handling, and emergency response workflow.

Self-Validating Experimental Protocols

A critical challenge in working with N-Boc-3-(hydroxymethyl)-7-methoxyindole is executing transformations without degrading the sensitive hydroxymethyl group. Standard N-Boc deprotection using strong acids (e.g., Trifluoroacetic acid / TFA) will protonate the primary alcohol, leading to the formation of a highly reactive, resonance-stabilized C3-carbocation. This results in rapid polymerization and complete loss of the starting material[9].

To preserve the structural integrity of the molecule, deprotection must be performed under mild basic or thermolytic conditions[9][10].

Protocol 1: Chemoselective N-Boc Deprotection via Mild Base

This protocol utilizes Sodium Methoxide (NaOMe) to selectively cleave the carbamate without triggering C3-carbocation formation[9].

Reagents:

-

N-Boc-3-(hydroxymethyl)-7-methoxyindole (1.0 eq)

-

Sodium methoxide (NaOMe, 25% wt in MeOH) (0.2 eq catalytic)

-

Anhydrous Methanol (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

-

Dissolution: Dissolve the N-Boc-3-(hydroxymethyl)-7-methoxyindole in anhydrous methanol to achieve a 0.1 M solution.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add 0.2 equivalents of NaOMe dropwise via syringe.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 30–60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the high-Rf starting material validates the progression of the cleavage.

-

Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the base.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate under reduced pressure. The crude product can be purified via flash column chromatography if trace impurities remain.

Caption: N-Boc deprotection pathways highlighting the necessity of mild basic or thermal conditions.

Protocol 2: Selective Oxidation to N-Boc-3-formyl-7-methoxyindole

For downstream drug synthesis, the hydroxymethyl group is frequently oxidized to a formyl group. Manganese dioxide (MnO₂) is the reagent of choice as it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing to the carboxylic acid or stripping the N-Boc group.

Step-by-Step Methodology:

-

Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

-

Add activated MnO₂ (10.0 eq) in a single portion at room temperature.

-

Stir vigorously for 12–24 hours. Monitor via TLC (UV active spot, stains orange with 2,4-DNP).

-

Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM.

-

Concentrate the filtrate in vacuo to yield the highly pure formyl derivative, ready for subsequent reductive amination or olefination.

References

- CymitQuimica. "N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5)". CymitQuimica Catalog.

- GJBZWZ. "N-Boc-3-(hydroxymethyl)-7-methoxyindole_1260683-23-5". Standard Material Database.

- Sigma-Aldrich. "N-Boc-indole-2-boronic acid Safety Data Sheet". Sigma-Aldrich.

- BenchChem. "Technical Support Center: N-Protecting Group Removal from Indole Derivatives". BenchChem.

- Chem-Impex. "3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester". Chem-Impex International.

- ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Organic Process Research & Development.

- MDPI. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents". Molecules.

- ChemicalBook. "7-Methoxy-1H-indole Safety and Properties". ChemicalBook.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI [mdpi.com]

- 3. US20160159740A1 - Indole-3-carbinol derivatives - Google Patents [patents.google.com]

- 4. CAS: 1260683-23-5 | CymitQuimica [cymitquimica.com]

- 5. N-Boc-3-(hydroxymethyl)-7-methoxyindole_1260683-23-5_B656775_ãè±èæ ååç½ã [gjbzwz.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]

- 8. (PDF) Synthesis of Photo conducting Polyurethane of Indole Moiety [academia.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Synthesis Protocol: N-Boc-3-(hydroxymethyl)-7-methoxyindole

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-3-(hydroxymethyl)-7-methoxyindole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is executed in a robust two-step sequence commencing with the readily available 7-methoxyindole-3-carboxaldehyde. The protocol first details the N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the C3-aldehyde to the corresponding primary alcohol. This guide is designed for researchers in synthetic organic chemistry, offering in-depth explanations for procedural choices, detailed characterization methods, and critical safety information to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Functionalization at various positions of the indole ring is a key strategy for modulating biological activity. N-Boc-3-(hydroxymethyl)-7-methoxyindole serves as a versatile intermediate, featuring a protected nitrogen that prevents unwanted side reactions and a primary alcohol at the 3-position, which is amenable to further chemical transformations such as oxidation, etherification, or esterification.

The synthetic strategy outlined herein is designed for efficiency and high yield, proceeding via two distinct and well-established chemical transformations:

-

N-Boc Protection: The indole nitrogen of the starting material, 7-methoxyindole-3-carboxaldehyde, is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and effectively shields the acidic N-H proton, enhancing the substrate's solubility in organic solvents and directing reactivity away from the nitrogen atom in subsequent steps.[3]

-

Selective Aldehyde Reduction: The formyl group of the N-protected intermediate is reduced to a hydroxymethyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones in the presence of less reactive functional groups.[4][5] It is a mild and safe reducing agent, making it ideal for this synthesis.

This two-step approach ensures a high-purity final product, which can be readily isolated and characterized.

Synthesis Workflow Overview

The overall synthetic pathway is illustrated below. The process begins with the starting material and proceeds through an isolated intermediate to the final product, with purification and characterization steps ensuring the integrity of the final compound.

Caption: Workflow for the synthesis of N-Boc-3-(hydroxymethyl)-7-methoxyindole.

Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Pay special attention when handling tetrahydrofuran (THF), which can form peroxides, and sodium borohydride, which reacts with water to produce flammable hydrogen gas.

Materials and Equipment

Reagents:

-

7-Methoxyindole-3-carboxaldehyde (≥97%)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (≥98%)

-

4-(Dimethylamino)pyridine (DMAP) (≥99%)

-

Sodium borohydride (NaBH₄) (≥98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

NMR Spectrometer (¹H NMR ≥400 MHz, ¹³C NMR ≥100 MHz)

-

LC-MS system

Part A: Synthesis of tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate

This step involves the protection of the indole nitrogen, which facilitates the subsequent reduction by improving solubility and preventing side reactions. DMAP serves as a nucleophilic catalyst that activates the (Boc)₂O reagent.[6]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 7-Methoxyindole-3-carboxaldehyde | 175.18 | 10.0 | 1.75 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 12.0 (1.2 eq) | 2.62 g |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 (0.1 eq) | 122 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 7-methoxyindole-3-carboxaldehyde (1.75 g, 10.0 mmol).

-

Add anhydrous THF (50 mL) and stir until the solid is fully dissolved.

-

Add DMAP (122 mg, 1.0 mmol) followed by di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) to the solution.

-

Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf value than the less polar N-Boc protected product. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (25 mL). The acid wash removes residual DMAP, and the bicarbonate wash removes any acidic byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate as a white to off-white solid.

-

Yield: A typical yield for this step is in the range of 85-95%.

Part B: Synthesis of N-Boc-3-(hydroxymethyl)-7-methoxyindole

This step employs sodium borohydride to selectively reduce the aldehyde to a primary alcohol. The reaction is performed at 0°C initially to control the exothermic addition of the hydride reagent.[5][7]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate | 275.30 | 8.0 | 2.20 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 12.0 (1.5 eq) | 454 mg |

| Anhydrous Methanol (MeOH) | - | - | 40 mL |

Procedure:

-

Add the N-Boc protected intermediate (2.20 g, 8.0 mmol) to a 100 mL round-bottom flask with a magnetic stir bar.

-

Add anhydrous methanol (40 mL) and stir to dissolve the solid.

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add sodium borohydride (454 mg, 12.0 mmol) portion-wise over 10-15 minutes. Vigorous gas evolution (H₂) may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Reaction Monitoring: Monitor the reaction by TLC (eluent: 40% Ethyl Acetate in Hexanes). The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting aldehyde.

-

Work-up: Once the reaction is complete, cool the flask again to 0°C and slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution (~20 mL) until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by a short plug of silica gel to yield N-Boc-3-(hydroxymethyl)-7-methoxyindole as a pure white solid.

-

Yield: A typical yield for this reduction step is in the range of 90-98%.

Characterization of Final Product

The identity and purity of the final product, N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5), should be confirmed using standard analytical techniques.[8][]

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.85 (d, 1H, Ar-H), ~7.30 (s, 1H, Ar-H), ~6.95 (t, 1H, Ar-H), ~6.70 (d, 1H, Ar-H), ~4.80 (s, 2H, -CH₂OH), ~3.90 (s, 3H, -OCH₃), ~1.90 (br s, 1H, -OH), ~1.65 (s, 9H, -C(CH₃)₃). Note that the exact chemical shifts can vary based on solvent and concentration.[10][11]

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~150.0 (C=O), ~145.0, ~132.0, ~130.0, ~124.0, ~117.0, ~115.0, ~105.0 (Ar-C), ~84.0 (-C(CH₃)₃), ~58.0 (-CH₂OH), ~56.0 (-OCH₃), ~28.5 (-C(CH₃)₃).[12]

-

LC-MS (ESI+): Calculated for C₁₅H₁₉NO₄ [M+H]⁺: 278.13. Found: 278.1.

References

-

LookChem. 7-Methoxy-3-indolecarboxaldehyde. [Link]

-

NextSDS. N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole - Chemical Substance Information. [Link]

-

Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]

-

Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. designer-drug.com. [Link]

-

Cledera, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(49), 27953–27963. [Link]

-

The Royal Society of Chemistry. Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. [Link]

-

Somei, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 36(7), 1385. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Kumar, A., et al. (2018). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]

-

Organic Chemistry Portal. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. organic-chemistry.org. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Khan, I., et al. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 21(4), 498. [Link]

-

Iwao, M. (2019). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. [Link]

-

Ciambrone, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. IRIS-AperTO. [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Org. Synth. 2022, 99, 274-285. [Link]

-

Zhou, F., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 991–1033. [Link]

-

Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]

-

Ishiyama, T., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 131(32), 11469–11477. [Link]

-

Academia.edu. Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. [Link]

-

Synfacts. (2022). Metal-Free Reduction of Aromatic Nitro Compounds. Thieme. [Link]

-

INDOFINE Chemical Company. N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE. [Link]

-

Císařová, I., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3332. [Link]

-

Sarpong, R., et al. (2010). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. Tetrahedron, 66(32), 6067–6082. [Link]

-

ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]

-

ResearchGate. Synthesis of substituted indole-3-carboxaldehyde derivatives. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Comenius University. Purification and isolation of newly-synthesized triazine derivatives. [Link]

-

Research Repository, Victoria University. Development of NMR Methodology for Complex Mixture Analysis and Discovery of Antiplasmodial Marine Natural Products. [Link]

-

ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. societachimica.it [societachimica.it]

- 3. (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde [academia.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-BOC-3-(HYDROXYMETHYL)-7-METHOXYINDOLE | 1260683-23-5 | INDOFINE Chemical Company [indofinechemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Note: N-Boc-3-(hydroxymethyl)-7-methoxyindole as a Strategic Building Block in the Total Synthesis of Complex Indole Alkaloids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic utilization, mechanistic rationale, and validated protocols for incorporating N-Boc-3-(hydroxymethyl)-7-methoxyindole (CAS: 1260683-23-5) into complex alkaloid frameworks.

Introduction & Chemical Rationale

The total synthesis of complex indole alkaloids—particularly those isolated from marine sponges, endophytic fungi, and Apocynaceae plants—demands highly functionalized, regiochemically predictable building blocks. N-Boc-3-(hydroxymethyl)-7-methoxyindole represents a privileged linchpin in modern synthetic planning due to three synergistic structural features:

-

The 7-Methoxy Group (Electron-Donating): The methoxy substituent at C7 enriches the indole core via resonance, significantly enhancing the nucleophilicity of the C4 and C6 positions[1]. In the context of natural products, this moiety maps directly to the 12-methoxy position of sarpagine and ajmaline alkaloids[2].

-

The 3-Hydroxymethyl Handle (Versatile Electrophile/Nucleophile): This primary alcohol is a stable, isolable oxidation state. It can be selectively oxidized to a 3-carboxaldehyde for Knoevenagel condensations and Pictet-Spengler cyclizations[3], or activated as a leaving group to generate a reactive gramine-type intermediate.

-

The N-Boc Protection (Directing & Stabilizing): The tert-butyloxycarbonyl (Boc) group prevents unwanted N-alkylation and suppresses the inherent nucleophilicity of the C2 and C3 positions through electron withdrawal. This electronic modulation is critical for directing electrophilic aromatic substitution strictly to the C4 position when required[4].

Key Synthetic Applications

Application A: Assembly of 12-Methoxy Sarpagine & Macroline Alkaloids

Sarpagine alkaloids, such as 12-methoxyaffinisine and 12-methoxy- Na -methylvellosimine, possess a rigid bridged azabicyclo[3.3.1]nonane skeleton[2]. The synthesis of these targets relies heavily on 7-methoxytryptophan or 7-methoxytryptamine derivatives. By oxidizing N-Boc-3-(hydroxymethyl)-7-methoxyindole to the corresponding 3-carboxaldehyde, chemists can perform a Henry (nitroaldol) homologation followed by reduction to yield the requisite tryptamine backbone. Subsequent Pictet-Spengler cyclization constructs the foundational tetrahydro- β -carboline core.

Application B: Biomimetic Synthesis of Indoloterpenes

In the enantioselective total synthesis of (−)-Mycoleptodiscin A, the 7-methoxyindole core is essential[4]. The synthetic strategy leverages the electronic push-pull system of the molecule: the electron-withdrawing N-Boc (or N-sulfonyl) group deactivates C2/C3, while the electron-donating 7-methoxy group activates C4. This allows for a highly regioselective, intramolecular Friedel-Crafts alkylation at the C4 position, successfully assembling the complex carbon framework of the natural product[4].

Fig 1. Divergent synthetic workflows from N-Boc-3-(hydroxymethyl)-7-methoxyindole.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized quantitative parameters for the primary transformations of this building block, providing expected yields and critical analytical markers for reaction monitoring.

| Transformation | Reagents / Conditions | Typical Yield | Key Analytical Marker (NMR / IR) |

| Oxidation | MnO 2 (10 eq), DCM, rt, 12h | 90–95% | Appearance of CHO singlet (~9.8 ppm) |

| Henry Reaction | MeNO 2 , NH 4 OAc, 90°C, 4h | 80–85% | Nitroalkene vinyl proton (~8.2 ppm) |

| Reduction | LiAlH 4 , THF, 0°C to rt, 6h | 75–80% | Disappearance of NO 2 IR bands (1530 cm −1 ) |

| Pictet-Spengler | TFA, DCM, target aldehyde, 0°C | 85–95% | New C1 methine proton (4.5–5.5 ppm) |

Experimental Protocols

Protocol A: Selective Oxidation to 7-Methoxyindole-3-carboxaldehyde

Causality Note: Manganese dioxide (MnO 2 ) is selected over Swern or Dess-Martin periodinane (DMP) conditions to prevent potential over-oxidation, thioacetal formation, or premature cleavage of the acid-sensitive Boc group during workup.

-

Preparation: Dissolve N-Boc-3-(hydroxymethyl)-7-methoxyindole (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

-

Reagent Addition: Add activated MnO 2 (10.0 mmol, 10 equivalents) in a single portion.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12 hours.

-

Validation Check (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc 7:3). The product aldehyde is highly UV-active and will stain a brilliant orange/red when treated with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the carbonyl. The starting alcohol does not react with DNPH.

-

Workup: Filter the suspension through a short pad of Celite to remove manganese salts. Wash the pad thoroughly with EtOAc (3 × 15 mL).

-

Isolation: Concentrate the filtrate in vacuo to afford the aldehyde[3]. The crude product is typically >95% pure and can be used directly in the next step.

Protocol B: Pictet-Spengler Cyclization to the Tetrahydro- β -Carboline Core

Causality Note: The electron-rich nature of the 7-methoxy group accelerates the nucleophilic attack of the C3 position onto the intermediate iminium ion. Trifluoroacetic acid (TFA) is used to simultaneously catalyze the iminium formation and initiate the deprotection of the N-Boc group, driving the cyclization forward.

-

Imine Formation: Combine the derived 7-methoxytryptamine (1.0 mmol) and the target aliphatic/aromatic aldehyde (1.1 mmol) in anhydrous DCM (15 mL) over activated 4Å molecular sieves. Stir at room temperature for 2 hours.

-

Cyclization Trigger: Cool the reaction to 0°C. Dropwise, add TFA (5.0 mmol). The solution will typically darken, indicating the formation of the highly conjugated spiroindolenine intermediate.

-

Migration & Rearomatization: Allow the reaction to warm to room temperature and stir for an additional 4 hours. The spiroindolenine undergoes a 1,2-alkyl migration to form the thermodynamically stable tetrahydro- β -carboline.

-

Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO 3 and extract with EtOAc. 1 H-NMR of the crude should show the disappearance of the iminium proton and the emergence of a distinct methine proton at C1 (4.5–5.5 ppm).

-

Workup: Quench the bulk reaction with saturated aqueous NaHCO 3 until pH 8 is reached. Extract with DCM (3 × 20 mL), dry over anhydrous Na 2 SO 4 , and concentrate.

Fig 2. Mechanism of the Pictet-Spengler cyclization forming the β-carboline core.

Conclusion

N-Boc-3-(hydroxymethyl)-7-methoxyindole is far more than a simple protected heterocycle; it is a rationally designed precursor that dictates downstream regioselectivity and reactivity. Whether serving as the foundation for the C4-functionalized indoloterpenes like Mycoleptodiscin A[4] or as the starting point for the 12-methoxy sarpagine alkaloid cage[2], mastering the manipulation of its 3-hydroxymethyl and N-Boc groups is essential for advanced total synthesis campaigns.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-3-(hydroxymethyl)-7-methoxyindole

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Specifically, the N-Boc-3-(hydroxymethyl)-7-methoxyindole scaffold represents a highly functionalized and versatile building block. The electron-donating methoxy group at the 7-position and the hydroxymethyl group at the 3-position, combined with the sterically demanding and electronically withdrawing N-Boc protecting group, offer unique opportunities for selective functionalization.[2][3] Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the late-stage diversification of such complex molecules, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5][6]

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions utilizing N-Boc-3-(hydroxymethyl)-7-methoxyindole as a key substrate. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Aryl-Indole Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8] For the C2-arylation of N-Boc-3-(hydroxymethyl)-7-methoxyindole, a halogenated precursor at the C2-position is required.

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For electron-rich indole substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9] Pre-formed palladium-ligand complexes, known as pre-catalysts, can also offer enhanced stability and reactivity.

-

Base and Solvent System: A suitable base is required to activate the boronic acid derivative for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[10] A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Diagram: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Premature Boc Cleavage in N-Boc-3-(hydroxymethyl)-7-methoxyindole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to maintain the integrity of the tert-butyloxycarbonyl (Boc) protecting group on highly functionalized indoles.

N-Boc-3-(hydroxymethyl)-7-methoxyindole presents a unique "perfect storm" for premature deprotection. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you prevent protecting group loss during your synthetic workflows.

Mechanistic Insight: The "Perfect Storm" of Instability

To solve the problem, we must first understand the causality behind the degradation. The instability of this specific molecule is driven by a synergistic effect between two of its functional groups:

-

The 7-Methoxy Group (Electron-Donating Effect): The methoxy group at the 7-position strongly donates electron density into the indole aromatic system. This significantly increases the nucleophilicity of the indole nitrogen, making the N-Boc carbonyl more susceptible to electrophilic attack and lowering the activation energy required for cleavage [1].

-

The 3-Hydroxymethyl Group (Leaving Group Potential): Under even mildly acidic conditions, the benzylic-like hydroxyl group is rapidly protonated and eliminated as water. This generates a highly electrophilic vinylogous iminium ion (a gramine-type intermediate) [2]. The formation of this intermediate places a partial positive charge on the indole nitrogen, which acts as a powerful thermodynamic driving force for the spontaneous fragmentation of the Boc group (releasing CO₂ and a tert-butyl cation) to restore neutrality to the system [3].

Mechanistic pathway of acid-catalyzed vinylogous iminium formation leading to Boc cleavage.

Frequently Asked Questions (FAQs)

Q1: My N-Boc group falls off completely during routine silica gel chromatography. How can I prevent this? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). For highly electron-rich indoles like the 7-methoxy derivative, this mild acidity is sufficient to trigger the vinylogous iminium pathway. Solution: You must neutralize the silica. Pre-treat your silica gel by slurrying it in the eluent containing 1–2% triethylamine (TEA). Ensure your loading solvent and eluents also contain 0.5–1% TEA to maintain a basic microenvironment during the run.

Q2: I am trying to oxidize the 3-hydroxymethyl group to a 3-formyl (aldehyde) group. Jones reagent and standard PCC cause complete Boc loss. What should I use? A: Chromium-based oxidants like Jones reagent are highly acidic. Even standard Pyridinium Chlorochromate (PCC) generates HCl as a byproduct. Solution: Use mild, non-acidic oxidation conditions. Dess-Martin Periodinane (DMP) is highly effective, but commercial DMP often contains trace acetic acid. You must buffer the DMP reaction with solid sodium bicarbonate (NaHCO₃) or pyridine [4]. Alternatively, a Swern oxidation or TEMPO/BAIB oxidation operates under basic/neutral conditions and preserves the Boc group.

Q3: When converting the 3-hydroxyl to a leaving group (e.g., mesylation with MsCl), the Boc group cleaves. Why? A: Reactions with Methanesulfonyl chloride (MsCl) generate stoichiometric amounts of strong acid (MsOH). If the acid is not scavenged instantaneously, it will protonate the newly formed leaving group, generating the vinylogous iminium ion and triggering Boc loss. Solution: Use a large excess of a non-nucleophilic base (e.g., 3–5 equivalents of N,N-Diisopropylethylamine, DIPEA) and perform the reaction at strictly controlled low temperatures (-78 °C to 0 °C).

Decision workflow for selecting reaction conditions to preserve the N-Boc group.

Quantitative Data Summary: Reaction Condition Tolerability

| Reaction Type | Reagent / Condition | Boc Cleavage Risk | Recommended Alternative / Workaround |

| Chromatography | Standard Silica Gel (pH ~5) | High (>60% loss) | Pre-treat silica with 1-2% Et₃N; use basic alumina. |

| Oxidation | Jones Reagent / PCC | Severe (Complete loss) | DMP with NaHCO₃ buffer, Swern, or TEMPO/BAIB. |

| Halogenation | SOCl₂ / PBr₃ | Severe (Complete loss) | Appel reaction (CBr₄/PPh₃) with DIPEA buffer. |

| Mesylation | MsCl, TEA (1.1 eq), 25 °C | Moderate (20-40% loss) | MsCl, DIPEA (3-5 eq), strict temp control (-78 °C). |

Validated Experimental Protocols

Protocol 1: Buffered Dess-Martin Oxidation to N-Boc-3-formyl-7-methoxyindole

Causality: Buffering the reaction neutralizes the trace acetic acid present in commercial DMP, preventing the acid-catalyzed formation of the vinylogous iminium ion.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-3-(hydroxymethyl)-7-methoxyindole (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

-

Buffering: Add solid NaHCO₃ (10.0 equiv) to the stirring solution. Allow the suspension to stir for 5 minutes at 0 °C.

-

Oxidation: Slowly add Dess-Martin Periodinane (1.5 equiv) in portions over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

-

Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear (approx. 15 mins).

-

Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material will stain dark with Cerium Ammonium Molybdate (CAM). The product aldehyde will show a distinct UV-active spot (254 nm) at a higher Rf. If you observe a streak at the baseline, deprotection has occurred.

Protocol 2: Amine-Buffered Silica Gel Chromatography

Causality: Deactivating the acidic silanol groups on the silica gel prevents the stationary phase from acting as a heterogeneous acid catalyst during purification.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 1% (v/v) Triethylamine (TEA).

-

Column Packing: Slurry pack the silica gel using the TEA-spiked eluent. Push 2–3 column volumes of the spiked eluent through the column to fully neutralize the silica.

-

Sample Loading: Dissolve your crude mixture in a minimum amount of DCM containing 1% TEA. Load carefully onto the column.

-

Elution: Elute using the TEA-spiked solvent system.

-

Self-Validation Check (2D TLC): Before committing your bulk batch to the column, run a 2D TLC. Spot the crude on a standard silica plate, run it in one dimension, dry it, and run it perpendicular in the same solvent. If the spot falls off the diagonal line, the compound is degrading on the silica. Repeat this test with a TEA-treated TLC plate to validate stability before proceeding.

References

-

Title: Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines Source: PMC - NIH URL:[Link]

-

Title: Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles to Generate Enantioenriched 1,1-Diarylalkanes Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

-

Title: Synthesis of Indole Analogues of the Natural Schweinfurthins Source: PMC - NIH URL:[Link]

-

Title: Visible-Light Photoredox-Catalyzed Intermolecular α-Aminomethyl/Carboxylative Dearomatization of Indoles with CO2 and α-Aminoalkyl Radical Precursors Source: Organic Letters - ACS Publications URL:[Link]

Technical Support Center: Optimizing Flash Chromatography Purification of N-Boc-3-(hydroxymethyl)-7-methoxyindole

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the flash chromatography purification of N-Boc-3-(hydroxymethyl)-7-methoxyindole. Drawing upon established chromatographic principles and field-proven insights, this center offers detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of N-Boc-3-(hydroxymethyl)-7-methoxyindole?

A1: A common starting point for normal-phase chromatography of indole derivatives on silica gel is a mixture of a non-polar solvent and a more polar solvent.[1] For N-Boc-3-(hydroxymethyl)-7-methoxyindole, a good initial system to try is a mixture of hexane and ethyl acetate.[1][2] Begin with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your target compound. The goal is to achieve an Rf value between 0.2 and 0.4 for optimal separation on a flash column.[1]

Q2: My compound is not UV-active, or the UV response is very weak. How can I visualize it on a TLC plate?

A2: While most indole derivatives are UV-active due to their aromatic structure,[1] if visualization is an issue, several chemical staining methods can be employed. These are destructive to the sample on the TLC plate but invaluable for method development.

-

p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups.

-

Vanillin Stain: Similar to p-anisaldehyde, it is a versatile stain for a wide range of compounds.[3]

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[1][3]

-

Potassium Permanganate (KMnO₄) Stain: A universal stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background.[1]

Q3: How do I prepare my crude sample for loading onto the flash column?

A3: Proper sample preparation is crucial for a successful purification. There are two primary methods for loading your sample:

-

Liquid Loading: Dissolve your crude N-Boc-3-(hydroxymethyl)-7-methoxyindole in a minimal amount of a strong solvent, such as dichloromethane or ethyl acetate.[4] It is critical to use the smallest volume possible to ensure a tight band at the start of the separation.

-

Dry Loading: This method is preferred for samples with limited solubility in the mobile phase.[4] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (or an inert adsorbent like Celite), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[4]

Q4: Should I run an isocratic or gradient elution for my flash chromatography?

A4: The choice between isocratic (constant solvent composition) and gradient (variable solvent composition) elution depends on the complexity of your crude mixture.

-

Isocratic Elution: If your TLC analysis shows good separation between your target compound and impurities with a single solvent system, an isocratic elution may be sufficient.

-

Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution is highly recommended.[5][6] A gradient allows for the efficient elution of all compounds, improves peak shape, and can reduce overall run time.[5][7] A typical gradient for this compound would start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of the more polar solvent (ethyl acetate).

Troubleshooting Guide

This section addresses common problems encountered during the flash chromatography purification of N-Boc-3-(hydroxymethyl)-7-methoxyindole.